molecular formula C14H23NO3 B1394455 tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate CAS No. 1287218-20-5

tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate

Cat. No.: B1394455
CAS No.: 1287218-20-5
M. Wt: 253.34 g/mol
InChI Key: CZRIMFOLJSEQDN-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxooctahydroquinoline-1(2H)-carboxylate is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel antiviral therapeutics. This compound serves as a key synthetic intermediate and core structure for a class of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CpAMs) . Researchers utilize this scaffold to develop compounds that allosterically disrupt the formation of functional HBV nucleocapsids, a critical step in the viral replication cycle . By binding to the core protein dimer-dimer interface, molecules derived from this pharmacophore can misdirect capsid assembly into non-functional structures or disrupt pre-formed capsids, thereby inhibiting the encapsidation of pregenomic RNA and subsequent reverse transcription of viral DNA . This mechanism offers a promising therapeutic strategy distinct from nucleos(t)ide analogs. The octahydroquinoline core provides a versatile platform for structure-activity relationship (SAR) studies, allowing for strategic substitutions to optimize antiviral potency, physicochemical properties, and pharmacokinetic profiles . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's synthetic utility by facilitating purification and further chemical modifications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments and evaluations to determine the compound's suitability for their specific scientific objectives.

Properties

IUPAC Name

tert-butyl 4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIMFOLJSEQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146640
Record name 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287218-20-5
Record name 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Quinolinecarboxylic acid, octahydro-4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Cyclization Reaction: The starting material, a suitable amine, undergoes a cyclization reaction with a ketone to form the octahydroquinoline core.

    Oxidation: The resulting octahydroquinoline is then oxidized to introduce the oxo group at the 4-position.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced forms, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Synthesis Techniques

The synthesis of tert-butyl 4-oxooctahydroquinoline-1(2H)-carboxylate typically involves several steps, often utilizing reaction conditions such as:

  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Reagents : Potassium tert-butoxide, various alkylating agents
  • Temperature Conditions : Reactions are often conducted at low temperatures (-78 °C) to control reactivity and yield.

Example Synthesis Procedure

A common synthesis method involves:

  • Charging a round-bottom flask with starting materials.
  • Purging the flask with nitrogen to create an inert atmosphere.
  • Adding THF and cooling the mixture to -78 °C.
  • Gradually introducing potassium tert-butoxide and allowing the mixture to warm to room temperature before further processing.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Studies have shown its efficacy in:

  • Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. In vitro and in vivo studies have demonstrated promising results, making it a candidate for further development in tuberculosis treatment .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its derivatives are utilized in:

  • Synthesis of Isoxazole Amino Acid Antagonists : These compounds have shown potential as selective AMPA receptor antagonists, which are significant in neurological research .

Material Science

The structural properties of this compound allow for its use in developing advanced materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Case Studies

StudyFindingsApplication
Antimycobacterial Activity StudyDemonstrated effectiveness against Mycobacterium tuberculosis strainsPotential drug development for tuberculosis
Synthesis of AMPA Receptor AntagonistsShowed selectivity and potency in inhibiting receptor activityNeurological disorder treatments
Polymer Incorporation ResearchImproved thermal and mechanical properties in polymer blendsDevelopment of high-performance materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 4-oxooctahydroquinoline-1(2H)-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Substituents Stability/Solubility Notes References
This compound (Target) - C₁₄H₂₁NO₃ 251.33 (calc.) Oxo, carbamate 4-oxo, octahydroquinoline Likely stable at RT
tert-Butyl 7-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate 1211594-21-6 C₁₄H₁₆FNO₃ 265.28 Oxo, fluoro, carbamate 7-fluoro, 4-oxo Store at 2–8°C; hygroscopic
tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate 327044-56-4 C₁₄H₁₉NO₃ 249.31 Hydroxy, carbamate 6-hydroxy Polar; increased H-bonding
tert-Butyl 8-oxooctahydroquinoline-1(2H)-carboxylate 1823795-15-8 C₁₄H₂₃NO₃ 253.34 Oxo, carbamate 8-oxo Stable at RT; crystalline
tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate 154083-23-5 C₁₄H₁₈N₂O₅ 294.31 Nitro, oxo, carbamate 6-nitro, 2-oxo Reactive; sensitive to reduction

Key Findings:

Functional Group Effects: The 7-fluoro derivative () exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it advantageous in drug design. However, its storage at 2–8°C suggests greater sensitivity to degradation compared to non-halogenated analogs .

Positional Isomerism :

  • The 8-oxo isomer () shares a similar molecular weight but differs in ketone placement, leading to distinct solid-state packing. Crystallographic data for this analog reveal weak C–H⋯O hydrogen bonds and π-π interactions, which stabilize its lattice .

Reactivity and Synthesis :

  • The 6-nitro-2-oxo derivative () introduces a nitro group, increasing molecular weight and reactivity. Such compounds are often intermediates in the synthesis of amines via reduction .
  • Benzyl-substituted analogs () exhibit complex stereochemistry with dihedral angles (48.11°–66.55°) and intramolecular π-π interactions (3.64 Å), underscoring the role of steric effects in conformational stability .

Crystallographic and Safety Profiles :

  • Fluorinated and nitro-substituted compounds often require stringent storage conditions (e.g., low temperatures) due to heightened reactivity or hygroscopicity .
  • Boc-protected derivatives generally exhibit moderate stability at room temperature, facilitating their use in multi-step syntheses .

Biological Activity

tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate (CAS No. 1287218-20-5) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis of its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C13H17NO2C_{13}H_{17}NO_2. Its structure features a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties. The tert-butyl group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in critical cellular pathways, which may lead to antiproliferative effects in cancer cells.
  • Modulation of Protein Interactions : Research indicates that it may affect the assembly of viral capsids, particularly in Hepatitis B virus (HBV) studies, where it acts as a modulator of core protein assembly .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Research has highlighted its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by triggering specific signaling pathways associated with cell death.

Case Studies

  • Study on Hepatitis B Virus Capsid Modulation :
    • A study published in Nature demonstrated that derivatives of this compound could modulate HBV capsid assembly, providing insights into its potential as an antiviral agent .
  • Anticancer Efficacy :
    • In a controlled experiment, this compound was tested against HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action related to this compound compared to other similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobial, AnticancerEnzyme inhibition, Protein modulation
Compound A (e.g., similar quinoline derivative)AntiviralDirect viral inhibition
Compound B (e.g., piperidine derivative)AnticancerApoptosis induction via different pathways

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves multi-step organic reactions, starting with quinoline derivatives. For example, esterification of quinoline-1-carboxylic acid with tert-butyl alcohol using coupling agents like dicyclohexylcarbodiimide (DCC) under reflux conditions, followed by purification via column chromatography . Optimization includes solvent selection (e.g., dichloromethane), temperature control (~40–60°C), and stoichiometric ratios of reagents to minimize side reactions. Yield improvements (>70%) are achieved by iterative adjustments to reaction time and catalyst loading.

Q. Which spectroscopic techniques are critical for characterizing tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and the oxo-octahydroquinoline backbone (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to the carbonyl group) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (quinoline ring vibrations).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 280.18 for C₁₄H₂₁NO₃).

Advanced Research Questions

Q. How do crystallographic studies using SHELX software resolve the stereochemistry and molecular packing of tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines hydrogen bonding networks and torsional angles. For instance, graph-set analysis (as per Etter’s rules) can reveal R₂²(8) motifs formed by N–H···O interactions between adjacent molecules, stabilizing the lattice . SHELXPRO interfaces enable modeling of disorder in the tert-butyl group, while residual density maps (>0.3 eÅ⁻³) guide anisotropic displacement parameter adjustments.

Q. What strategies resolve contradictions in biological activity data for substituted quinoline derivatives?

  • Methodology : Comparative SAR (Structure-Activity Relationship) studies using analogs with varying substituents (e.g., nitro, bromo, or formyl groups) reveal key trends:

Substituent PositionBioactivity (IC₅₀, μM)Mechanism Hypothesis
4-Oxo (target compound)12.3 ± 1.5Kinase inhibition
6-Nitro (analog)8.9 ± 0.8DNA intercalation
Contradictions arise from assay variability (e.g., cell line specificity) or purity issues (>95% purity required for reliable data). Orthogonal validation via SPR (Surface Plasmon Resonance) and molecular docking clarifies binding affinities .

Q. How do hydrogen bonding and π-stacking interactions influence the compound’s solid-state stability and solubility?

  • Methodology : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. For example, the oxo group participates in C=O···H–C contacts (15% contribution), while the quinoline ring engages in offset π-π stacking (3.8 Å interplanar distance). Solubility in DMSO (>50 mg/mL) correlates with reduced H-bond donor capacity, whereas crystalline stability is enhanced by van der Waals interactions from the tert-butyl group .

Q. What are the challenges in scaling up the synthesis of tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate for preclinical studies?

  • Methodology : Pilot-scale reactions face issues like exothermicity during esterification (controlled via jacketed reactors) and column chromatography inefficiency. Alternative purification methods (e.g., recrystallization from ethanol/water mixtures) improve throughput. Process Analytical Technology (PAT) tools monitor reaction progression in real-time, reducing batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate
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tert-Butyl 4-Oxooctahydroquinoline-1(2H)-carboxylate

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